![molecular formula C8H15BrClN B13627049 2-Bromo-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13627049.png)
2-Bromo-7-azaspiro[3.5]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-azaspiro[35]nonane hydrochloride is a chemical compound with the molecular formula C8H15BrClN It is a spiro compound, meaning it contains a spiro-connected bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-azaspiro[3.5]nonane hydrochloride typically involves the use of N-Boc-4-piperidone as a starting material. The synthetic route includes the following steps :
Wittig Reaction: N-Boc-4-piperidone undergoes a Wittig reaction to form N-Boc-4-methylenepiperidine.
Cyclization: The intermediate is then subjected to a [2+2] cyclization reaction using trichloroacetyl chloride with zinc/copper catalysis to form N-Boc-7-azaspiro ketone.
Reduction: The azaspiro ketone intermediate is reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature.
Deprotection: Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target product, this compound, with a purity of 98%.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and conditions that ensure high product purity, making it suitable for batch production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction can produce a dehalogenated product.
Scientific Research Applications
2-Bromo-7-azaspiro[3.5]nonane hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-7-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of different products. The spiro structure of the compound allows it to interact with biological molecules in unique ways, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.5]nonane hydrochloride: Similar in structure but lacks the bromine atom.
2-Oxa-7-azaspiro[3.5]nonane: Contains an oxygen atom in place of the bromine atom.
2-Bromo-7-azaspiro[3.5]nonane oxalate: A different salt form of the compound .
Uniqueness
2-Bromo-7-azaspiro[3.5]nonane hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H15BrClN |
|---|---|
Molecular Weight |
240.57 g/mol |
IUPAC Name |
2-bromo-7-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C8H14BrN.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7,10H,1-6H2;1H |
InChI Key |
FUBXTIZRWNZNFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



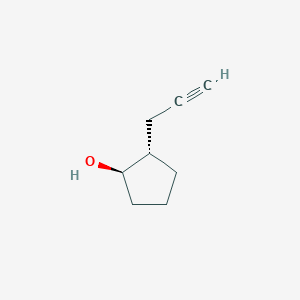
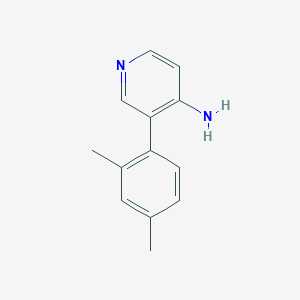

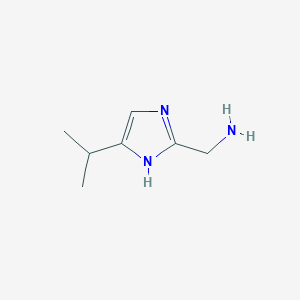
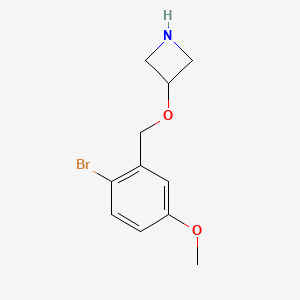
![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13626989.png)



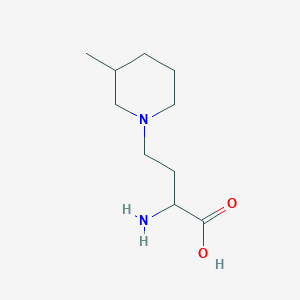

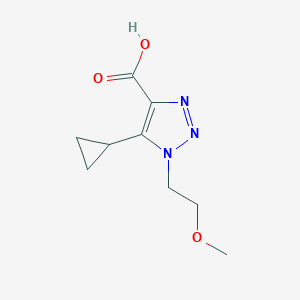
![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13627041.png)
